BenchChemオンラインストアへようこそ!

3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

medicinal chemistry scaffold diversity SAR exploration

3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine is a synthetic heterocyclic compound (C₁₂H₁₅N₃S, MW = 233.33 g mol⁻¹) that integrates a piperidine core with a pyrazole linker and a terminal thiophene substituent at the pyrazole 3‑position. The molecule is currently available from specialty chemical vendors primarily as a research‑grade building block or screening scaffold, with typical purities around 95%.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 2098105-73-6
Cat. No. B1483725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
CAS2098105-73-6
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C=CC(=N2)C3=CSC=C3
InChIInChI=1S/C12H15N3S/c1-2-11(8-13-5-1)15-6-3-12(14-15)10-4-7-16-9-10/h3-4,6-7,9,11,13H,1-2,5,8H2
InChIKeyKEUYCZGPZFCMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine (CAS 2098105‑73‑6) – Procurement‑Grade Baseline Profile


3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine is a synthetic heterocyclic compound (C₁₂H₁₅N₃S, MW = 233.33 g mol⁻¹) that integrates a piperidine core with a pyrazole linker and a terminal thiophene substituent at the pyrazole 3‑position . The molecule is currently available from specialty chemical vendors primarily as a research‑grade building block or screening scaffold, with typical purities around 95% . It should be classified as a member of the thiophene‑pyrazole‑piperidine chemotype, a family that has generated interest in medicinal chemistry programs targeting kinases, coagulation factors, and G‑protein‑coupled receptors (GPCRs) [1].

Why Generic Substitution of 3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine is Chemically Hazardous


Although several commercially available analogs share the thiophene‑pyrazole‑piperidine core, position‑specific connectivity and subtle electronic modifications within this chemotype can result in complete target‑engagement divergence [1]. Literature on related pyrazolyl‑piperidine series shows that even a single methyl group or positional isomer shift can alter binding modes from productive inhibition to inactivity, making generic substitution unreliable without project‑specific head‑to‑head data [2]. Therefore, procurement decisions based solely on structural similarity within this scaffold must be treated as risky unless explicitly validated by matched assay data.

3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine (2098105‑73‑6): Procurement‑Focused Quantitative Comparison Guide


Positional Isomer Scarcity Creates Unique Diversity Value for 3‑Substituted Piperidine Libraries

The target compound is the only commercially catalogued isomer with direct N‑piperidine substitution at the 3‑position of the piperidine ring within the (thiophen‑3‑yl)‑pyrazole sub‑series. The nearest positional analogs—4‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine (CAS 2097986‑29‑1), 3‑((3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)methyl)piperidine (CAS 2098105‑78‑1), and 4‑((3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)methyl)piperidine (CAS 2098006‑71‑2)—are either methylene‑bridged or 4‑substituted, fundamentally altering the spatial orientation of the piperidine nitrogen . For SAR libraries aimed at mapping piperidine positional effects on target engagement, no direct commercial substitute exists.

medicinal chemistry scaffold diversity SAR exploration

Kinase‑Focused Scaffold Potential Evidenced by Close Analog Affinity at KDR (VEGFR‑2)

A structurally proximal ligand—1‑(2‑{4‑[3‑(thiophen‑3‑yl)pyrazolo[1,5‑a]pyrimidin‑6‑yl]phenoxy}ethyl)piperidine—shows potent inhibition of KDR (VEGFR‑2) with an IC₅₀ of 3 nM in an enzymatic assay [1]. Although the target compound bears a pyrazole rather than a pyrazolo[1,5‑a]pyrimidine core, the shared thiophen‑3‑yl‑pyrazole‑piperidine pharmacophore elements strongly suggest that 3‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine is a credible starting point for kinase inhibitor design [2].

kinase inhibition VEGFR‑2 angiogenesis

Anticancer Class Potential: Thiophene‑Pyrazole Derivatives Show Sub‑30 µM GI₅₀ in Raji and HL60 Cells

Inceler et al. (2013) reported that (4‑benzyl‑piperidin‑1‑yl)‑(1‑phenyl‑3‑thiophen‑3‑yl‑1H‑pyrazol‑4‑yl)‑methanone (compound 4c) exhibited GI₅₀ values of 25.2 ± 3.2 µM (Raji) and 28.3 ± 1.53 µM (HL60) in an MTT assay [1]. While the target compound (CAS 2098105‑73‑6) differs in the amide‑linked piperidine vs. the direct N‑piperidine connection, both molecules share the thiophen‑3‑yl‑pyrazole pharmacophore. This class‑level evidence supports anticancer screening applications for the target compound.

anticancer GI50 leukemia

Coagulation Factor Xa Inhibition: Pyrazolyl‑Piperidine Chemotype Validated with Rivaroxaban‑Like Binding

Rayani et al. (2022) demonstrated that pyrazolyl‑piperidine analogs 4(a–h) bind to the Factor Xa active site in a mode comparable to rivaroxaban, establishing this chemotype as a viable anticoagulant scaffold [1]. The target compound (CAS 2098105‑73‑6), featuring a thiophen‑3‑yl substituent that is absent in the reported series, could offer differentiated FXa binding interactions that merit independent evaluation.

anticoagulant factor Xa thrombosis

Sigma‑1 Receptor Affinity: Spirocyclic Piperidine Analog Suggests CNS Screening Utility

A spirocyclic piperidine‑pyrazole compound (compound 3) demonstrated promising σ₁ receptor affinity, sufficient to warrant development into fluorinated PET‑tracers ([¹⁸F]18 and [¹⁸F]19) with excellent receptor selectivity and pharmacokinetic properties [1]. While the spirocyclic architecture differs from the target compound's linear piperidine‑pyrazole linkage, the shared piperidine and pyrazole rings within a σ₁‑active chemotype suggest that 3‑(3‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine may possess CNS‑relevant properties worth profiling.

sigma-1 receptor CNS neuroimaging

Synthetic Tractability via Suzuki Coupling Protocol (US Patent 9,650,337B2)

The target compound's synthesis is enabled by a protocol inspired by US Patent 9,650,337B2, employing tert‑butyl 3‑(3‑bromo‑1H‑pyrazol‑1‑yl)piperidine‑1‑carboxylate and thiophen‑3‑ylboronic acid via Suzuki coupling [1]. This modular route provides a direct handle for subsequent derivatization at the piperidine nitrogen (after Boc deprotection), enabling rapid analog generation . By contrast, methylene‑bridged analogs (e.g., CAS 2098105‑78‑1) require alternative synthetic strategies that do not share this intermediate.

synthesis Suzuki coupling derivatization

3‑(3‑(Thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)piperidine (2098105‑73‑6): Evidence‑Supported Application Domains


Kinase Inhibitor Lead Discovery (VEGFR‑2 / KDR Focus)

The potent 3 nM KDR (VEGFR‑2) IC₅₀ of a structurally related thiophene‑pyrazole‑piperidine chemotype establishes a strong precedent for kinase inhibition [1]. Procurement of CAS 2098105‑73‑6 is indicated for laboratories running VEGFR‑2‑focused biochemical screening cascades, where this compound can serve as a core scaffold for SAR exploration. The thiophen‑3‑yl substituent introduces electronic diversity that may differentiate selectivity profiles relative to previously reported pyrazolyl‑piperidine kinase inhibitors .

Anticancer Screening Libraries (Leukemia and Solid Tumor Panels)

The demonstrated sub‑30 µM GI₅₀ activity of a thiophene‑pyrazole‑piperidine analog in Raji and HL60 leukemia cell lines supports the inclusion of CAS 2098105‑73‑6 in antiproliferative screening decks [1]. The target compound's distinct 3‑N‑piperidine substitution pattern offers a structurally differentiated chemotype for hit‑finding campaigns against hematological and solid tumor cell line panels.

Anticoagulant Drug Discovery (Factor Xa Inhibition)

Rayani et al. (2022) validated the pyrazolyl‑piperidine scaffold for Factor Xa inhibition with rivaroxaban‑comparable binding modes [1]. The target compound extends this chemotype by incorporating a thiophen‑3‑yl group, a modification that may impart favorable hydrophobic contacts within the FXa S1 or S4 subsites. Procurement is advised for teams pursuing next‑generation oral anticoagulants with differentiated binding kinetics.

Medicinal Chemistry Derivatization Programs (Piperidine N‑Functionalization)

The Boc‑protected synthetic intermediate used in the Suzuki coupling route to CAS 2098105‑73‑6 enables facile piperidine nitrogen deprotection and subsequent functionalization (e.g., amidation, sulfonylation, reductive amination) [1]. This synthetic handle provides a clear advantage over methylene‑bridged analogs (CAS 2098105‑78‑1, CAS 2098006‑71‑2), which lack a directly accessible secondary amine for derivatization. The compound is therefore recommended as a versatile core scaffold for parallel library synthesis .

Quote Request

Request a Quote for 3-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.